damulin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : Damulin B is typically extracted from Gynostemma pentaphyllum using a hydrodistillation method . This method involves using a non-toxic, environmentally friendly solvent to extract large amounts of the compound within a short period .

Industrial Production Methods: : The industrial production of this compound primarily relies on the hydrodistillation of Gynostemma pentaphyllum leaves . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: : Damulin B undergoes various chemical reactions, including hydrolysis and oxidation .

Common Reagents and Conditions

Hydrolysis: This compound can be hydrolyzed to produce other saponins such as gypenoside L and gypenoside LI.

Major Products: : The major products formed from the hydrolysis of this compound include gypenoside L and gypenoside LI .

Scientific Research Applications

Chemistry: : Damulin B is used in various chemical studies to understand its structure and reactivity .

Biology: : In biological research, this compound has been shown to promote hair growth by activating the Wnt/β-catenin pathway in dermal papilla cells . It also exhibits anti-diabetic and anti-obesity effects by stimulating glucose uptake and fatty acid oxidation .

Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and anti-cancer properties . It has been shown to induce apoptosis in cancer cells and protect against cisplatin-induced nephrotoxicity .

Industry: : In the industrial sector, this compound is used in the production of natural health products and cosmetics due to its beneficial biological activities .

Mechanism of Action

Damulin B exerts its effects through various molecular pathways. It promotes hair growth by activating the Wnt/β-catenin pathway via AKT signaling . In anti-diabetic and anti-obesity applications, this compound activates AMP-activated protein kinase (AMPK), leading to increased glucose uptake and fatty acid oxidation . Additionally, it induces apoptosis in cancer cells by regulating oxidative stress and maintaining AMPK levels .

Comparison with Similar Compounds

Similar Compounds

Damulin A: Another dammarane-type saponin found in Gynostemma pentaphyllum, which also activates AMPK and exhibits anti-diabetic and anti-obesity effects.

Gypenoside L: A saponin derived from the hydrolysis of Damulin B, known for its biological activities.

Gypenoside LI: Another hydrolysis product of this compound with similar biological properties.

Uniqueness: : this compound is unique due to its broad spectrum of biological activities, including hair growth promotion, anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Its ability to activate multiple molecular pathways, such as the Wnt/β-catenin and AMPK pathways, further distinguishes it from other similar compounds .

Biological Activity

Damulin B, a dammarane-type saponin derived from Gynostemma pentaphyllum, has garnered attention for its significant biological activities, particularly in the context of cellular protection and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its protective effects against nephrotoxicity, its impact on cancer cell lines, and its mechanisms of action.

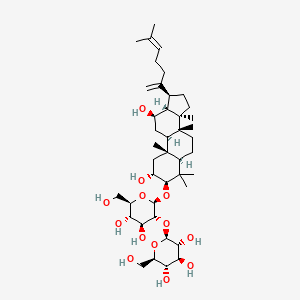

Chemical Structure and Properties

This compound is characterized by its unique dammarane structure, which contributes to its bioactivity. The compound has been isolated from the hydrodistillate of Gynostemma pentaphyllum, a plant known for its traditional medicinal uses and health benefits.

Protective Effects Against Nephrotoxicity

Recent studies have highlighted the protective effects of this compound against cisplatin-induced nephrotoxicity. Cisplatin is a widely used chemotherapeutic agent that often causes severe renal damage.

- AMPK Activation : this compound has been shown to maintain the levels of AMP-activated protein kinase α1 (AMPKα1), an important regulator of cellular energy homeostasis. In cisplatin-treated HEK293 cells, this compound effectively prevented apoptosis by modulating oxidative stress through AMPKα1 regulation .

- Oxidative Stress Reduction : The compound suppresses reactive oxygen species (ROS) generation induced by cisplatin, thereby protecting renal cells from oxidative damage .

- In Vivo Studies : In murine models, treatment with this compound significantly reduced markers of acute kidney injury (AKI), such as serum creatinine and blood urea nitrogen (BUN) levels, after cisplatin administration .

Table 1: Effects of this compound on Cisplatin-Induced Nephrotoxicity

| Parameter | Control | Cisplatin Only | Cisplatin + this compound |

|---|---|---|---|

| Serum Creatinine (mg/dL) | 0.5 | 2.5 | 1.0 |

| Blood Urea Nitrogen (mg/dL) | 15 | 60 | 30 |

| AMPKα1 Expression | High | Low | High |

| Apoptosis Rate (%) | 5 | 45 | 15 |

Anticancer Activity

This compound also exhibits promising anticancer properties. It has been reported to inhibit the migration and proliferation of various cancer cell lines, including human lung cancer cells (A549 and H1299) by down-regulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Mechanisms Involved

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through ROS generation and mitochondrial membrane potential disruption .

- Inhibition of Cell Migration : By targeting MMP expression, this compound effectively reduces the invasiveness of cancer cells .

Table 2: Biological Activities of this compound on Cancer Cells

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| A549 | Inhibition of migration | Down-regulation of MMPs |

| H1299 | Induction of apoptosis | ROS generation |

| HepG2 | Cytotoxicity | Mitochondrial dysfunction |

Hair Growth Promotion

In addition to its protective effects in nephrotoxicity and anticancer activity, this compound has been studied for its potential in promoting hair growth. Research indicates that it enhances the proliferation of human dermal papilla cells (hDPCs) and activates key signaling pathways involved in hair growth, such as Wnt/β-catenin and Akt pathways .

Key Findings

- Growth Factor Expression : Treatment with this compound significantly increases the expression levels of growth factors associated with hair follicle development in hDPCs .

- In Vivo Efficacy : Animal studies have demonstrated that topical application leads to increased hair regrowth compared to controls .

Properties

Molecular Formula |

C42H70O13 |

|---|---|

Molecular Weight |

783.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |

InChI Key |

YHVZKDRAJHNHJX-UDBICBSZSA-N |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.